molecular formula C22H22N4O2 B6963971 (3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(1-pyridin-3-ylpyrazol-4-yl)methanone

(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(1-pyridin-3-ylpyrazol-4-yl)methanone

Cat. No.: B6963971
M. Wt: 374.4 g/mol
InChI Key: SMVHZTMSMNCNAN-UHFFFAOYSA-N
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Description

(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(1-pyridin-3-ylpyrazol-4-yl)methanone is a complex organic compound, characterized by a combination of a pyrrolidine ring fused to a pyran ring, substituted with a phenyl group

Properties

IUPAC Name

(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(1-pyridin-3-ylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-22(17-11-24-26(13-17)18-7-4-9-23-12-18)25-14-19(16-5-2-1-3-6-16)20-15-28-10-8-21(20)25/h1-7,9,11-13,19-21H,8,10,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVHZTMSMNCNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1N(CC2C3=CC=CC=C3)C(=O)C4=CN(N=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(1-pyridin-3-ylpyrazol-4-yl)methanone typically involves multi-step organic reactions. Commonly, starting with pyrrolidine and dihydropyran derivatives, the reaction proceeds via a nucleophilic addition, followed by cyclization under acidic or basic conditions. The phenyl substitution can be introduced through electrophilic aromatic substitution reactions, whereas the pyrazolyl moiety is typically incorporated via a condensation reaction between hydrazine and diketones or via cycloaddition reactions.

Industrial Production Methods: On an industrial scale, efficient production of this compound requires optimization of the synthetic route to maximize yield and minimize costs. Flow chemistry or continuous production processes might be utilized, ensuring consistent quality and scalability. Catalysts and optimized reaction conditions play crucial roles in enhancing the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: The compound (3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(1-pyridin-3-ylpyrazol-4-yl)methanone undergoes various types of reactions:

  • Oxidation: : It can undergo oxidation reactions to introduce oxygen-containing functional groups, such as alcohols or ketones.

  • Reduction: : Reduction reactions can transform its functional groups into more reduced forms, like converting ketones to alcohols.

  • Substitution: : The aromatic phenyl and pyrazolyl rings can participate in electrophilic or nucleophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions:
  • Oxidation: : Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

  • Reduction: : Common reagents include lithium aluminum hydride or sodium borohydride.

  • Substitution: : Halogens, nitrating mixtures, and alkylating agents are frequently used, often in the presence of catalysts like iron or aluminum chloride.

Major Products Formed:
  • Oxidation: : Products may include aromatic aldehydes or ketones.

  • Reduction: : Reduced forms may include alcohols or fully hydrogenated compounds.

  • Substitution: : Varied substituted aromatic and heterocyclic products depending on the substituent introduced.

Scientific Research Applications

Chemistry:
  • Synthetic Intermediate: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Catalysis: : Potentially used in catalysis due to its unique structure.

Biology:
  • Pharmacophore: : Acts as a core structure for developing new drugs due to its potential biological activities.

Medicine:
  • Drug Development: : Investigated for therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry:
  • Material Science: : Used in the development of advanced materials due to its stability and unique chemical properties.

Mechanism of Action

Molecular Targets and Pathways Involved: (3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(1-pyridin-3-ylpyrazol-4-yl)methanone's mechanism of action often involves interacting with specific enzymes or receptors in biological systems. Its phenyl and pyrazolyl groups can bind to active sites of proteins, influencing their function and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Similar Compounds:
  • (3-phenylpyrrolidin-2-yl)-(1-pyridin-3-ylpyrazol-4-yl)methanone: : Similar structure with slight variations in the pyrrolidine moiety.

  • (3-phenyl-2,3-dihydro-1H-pyrrol-1-yl)-(1-pyridin-3-ylpyrazol-4-yl)methanone: : Lacks the pyran ring, affecting its chemical and biological properties.

Uniqueness: (3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(1-pyridin-3-ylpyrazol-4-yl)methanone stands out due to its fused pyrrolidine and pyran rings, offering a unique scaffold for further chemical modifications and biological applications

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